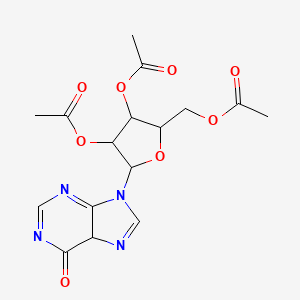
2\',3\',5\'-Tri-O-acetylinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tri-O-acetylinosine is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. The molecular formula of 2’,3’,5’-Tri-O-acetylinosine is C16H18N4O8, and it has a molecular weight of 394.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetylinosine typically involves the acetylation of inosine. The process begins with the protection of the hydroxyl groups on the ribose sugar, followed by selective acetylation. Common reagents used in this process include acetic anhydride and pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the nucleoside .
Industrial Production Methods: Industrial production of 2’,3’,5’-Tri-O-acetylinosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3’,5’-Tri-O-acetylinosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield inosine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Various nucleophiles can be used depending on the desired product
Major Products:
Inosine: Obtained through hydrolysis.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tri-O-acetylinosine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its role in cellular processes and potential therapeutic applications.
Medicine: Investigated for its potential to inhibit cancer cell growth and protect against radiation damage.
Industry: Used in the synthesis of tetrapeptides and other complex molecules .
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Tri-O-acetylinosine involves its interaction with various molecular targets. The compound can bind to pyridinium ions and participate in bond cleavage reactions. Its acetyl groups can be hydrolyzed to release inosine, which then exerts its biological effects. The pathways involved include nucleoside metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Inosine: The parent compound of 2’,3’,5’-Tri-O-acetylinosine.
2’,3’,5’-Tri-O-acetyladenosine: Another acetylated nucleoside with similar properties.
2’,3’,5’-Tri-O-acetylguanosine: Similar in structure but with different biological activities
Uniqueness: 2’,3’,5’-Tri-O-acetylinosine is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell growth and protect against radiation damage sets it apart from other nucleoside analogs .
Eigenschaften
Molekularformel |
C16H18N4O8 |
|---|---|
Molekulargewicht |
394.34 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10-13,16H,4H2,1-3H3 |
InChI-Schlüssel |
BACCMTOCOOUBGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


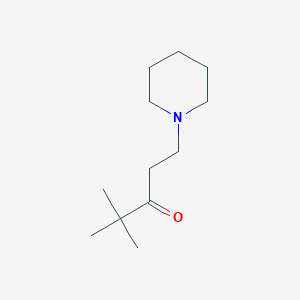
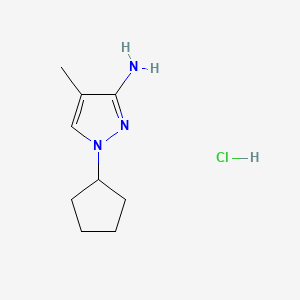
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)
![2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate](/img/structure/B12348033.png)


![[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B12348048.png)
![methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)
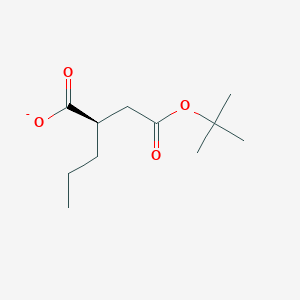
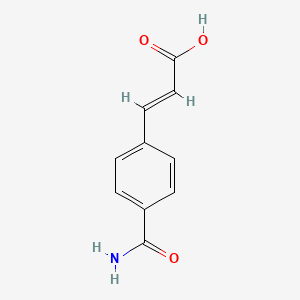
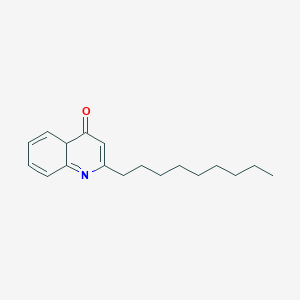
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
![(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)](/img/structure/B12348118.png)
